molecular formula C9H7ClN2O B1363578 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 728864-61-7

6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B1363578
CAS No.: 728864-61-7
M. Wt: 194.62 g/mol
InChI Key: MSIOZCNTINYVID-UHFFFAOYSA-N
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Description

6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of a chloro substituent at the 6th position and a methyl group at the 2nd position, along with an aldehyde group at the 3rd position, makes this compound unique and significant in various fields of research.

Biochemical Analysis

Biochemical Properties

6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the context of the interaction .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis . Additionally, this compound can alter the expression of genes involved in oxidative stress response, thereby impacting cellular redox balance and metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with specific biomolecules, such as DNA and proteins. This compound can form covalent adducts with DNA, leading to mutations and potential genotoxic effects . Furthermore, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . These interactions can result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained oxidative stress and altered gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse outcomes. For instance, studies in rodent models have shown that high doses of this compound can cause liver toxicity, characterized by elevated liver enzymes and histopathological changes . Additionally, threshold effects have been observed, where certain biological responses are only triggered above specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules . These metabolic processes can influence the compound’s bioavailability, toxicity, and overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of 2-chloro-3-formylpyridine with methylamine, followed by cyclization to form the imidazo[1,2-a]pyridine core. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde is unique due to the presence of both a chloro substituent and an aldehyde group, which confer distinct reactivity and biological activity.

Properties

IUPAC Name

6-chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-6-8(5-13)12-4-7(10)2-3-9(12)11-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIOZCNTINYVID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=C(C=CC2=N1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374004
Record name 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728864-61-7
Record name 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=728864-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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